B1578068 Beta-defensin 37

Beta-defensin 37

Cat. No.: B1578068
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-defensin 37 is a cationic host defense peptide postulated to be a component of the innate immune system. As part of the beta-defensin family, it is anticipated to be produced primarily by epithelial cells at mucosal surfaces and in the skin, acting as a critical first line of defense against invasive pathogens . Its research value lies in modeling the multifaceted roles of defensins, which extend beyond direct microbial killing to include sophisticated immunomodulatory functions . Investigations into beta-defensin biology focus on several key mechanisms. These peptides can directly disrupt microbial membranes and target intracellular components, such as inhibiting cell wall synthesis by binding to lipid II . Furthermore, they function as endogenous alarmins, alerting the host to danger and orchestrating immune responses by chemoattracting immune cells like dendritic cells and T-cells, potentially through receptors such as CCR6 . This dichotomous role allows them to both amplify and resolve inflammatory responses, making them intriguing targets for studying chronic inflammatory diseases, infections, and cancer . Research applications for this compound include delineating its specific role in maintaining mucosal barrier integrity, shaping the composition of the commensal microbiota, and understanding its dual function as both a protector against infection and a potential contributor to pathological inflammation in conditions such as psoriasis and inflammatory bowel disease .

Properties

bioactivity

Antimicrobial

sequence

DTIACIENKDTCRLKNCPRLHNVVGTCYEGKGKCCH

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

BD-37 exhibits significant antimicrobial activity against a broad spectrum of pathogens, including bacteria, fungi, and viruses. Its mechanism of action primarily involves disrupting microbial membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of Beta-Defensin 37

Pathogen TypePathogen NameActivity Observed
BacteriaStaphylococcus aureusEffective at low concentrations
FungiCandida albicansInhibitory effects noted
VirusInfluenza virusReduced viral load in vitro

Research indicates that BD-37 can synergize with other antimicrobial peptides, enhancing the overall antimicrobial effect against resistant strains of bacteria .

Role in Immune Response

BD-37 is not only an antimicrobial agent but also plays a crucial role in modulating immune responses. It acts as a chemotactic factor for immune cells, promoting their migration to sites of infection or injury.

Case Study: BD-37 and Immune Cell Recruitment

A study demonstrated that BD-37 significantly increased the recruitment of neutrophils and macrophages to infected tissues, enhancing the inflammatory response and facilitating pathogen clearance .

Therapeutic Applications

Given its properties, BD-37 has potential therapeutic applications in various fields:

3.1. Skin Disorders

BD-37 has been investigated for its role in treating skin infections and inflammatory conditions such as psoriasis and eczema. Its ability to modulate inflammation and promote healing makes it a candidate for topical therapies.

3.2. Respiratory Infections

In respiratory diseases like cystic fibrosis (CF), BD-37 levels correlate with disease severity. Increased expression of BD-37 has been associated with better outcomes in lung infections caused by Pseudomonas aeruginosa .

Table 2: BD-37 Levels in Cystic Fibrosis Patients

Patient GroupMedian BD-37 Level (pg/mL)Correlation with Disease Severity
CF Patients150Positive correlation
Healthy Controls30No significant correlation

Cancer Research

Emerging evidence suggests that BD-37 may have a role in cancer biology. Its expression is altered in various tumors, indicating potential as a biomarker for diagnosis or prognosis.

Case Study: BD-37 in Tumor Microenvironment

In a study involving lung cancer patients, higher levels of BD-37 were found in tumor tissues compared to adjacent normal tissues. This suggests a possible protective role against tumor progression by enhancing local immune responses .

Comparison with Similar Compounds

Comparative Analysis with Other Beta-Defensins

Structural and Genetic Features

Beta-defensins exhibit high sequence variability in their N-terminal regions, which influences their target specificity. For example:

  • hBD-1 : Constitutively expressed in epithelial tissues (e.g., kidney, respiratory tract) and exhibits broad-spectrum antimicrobial activity .
  • hBD-2 : Induced by inflammatory stimuli (e.g., IL-1β, bacterial LPS) and primarily active against Gram-negative bacteria .
  • hBD-3 : Potent against Gram-positive bacteria (e.g., Staphylococcus aureus) and viruses (e.g., HIV-1) due to its strong positive charge .
  • BD37 : Predicted to have a similar six-cysteine motif but lacks detailed structural studies. Its gene is part of the chromosome 8p23.1 cluster, which is prone to copy number variations (CNVs) affecting expression levels .
Table 1: Structural and Genetic Comparison of Beta-Defensins
Feature hBD-1 hBD-2 hBD-3 BD37 (Predicted)
Cysteine Motif 6 conserved 6 conserved 6 conserved 6 conserved
Gene Location 8p23.1 8p23.1 8p23.1 8p23.1
Expression Constitutive Inducible Inducible Unknown
CNV Impact Moderate High High Not studied

Functional Roles and Mechanisms

Antimicrobial Activity
  • hBD-1: Effective against Pseudomonas aeruginosa and Escherichia coli .
  • hBD-2: Targets P. aeruginosa and Candida albicans via membrane disruption .
  • hBD-3 : Shows synergy with lysozyme against S. aureus and neutralizes HIV by binding to gp120 .
  • BD37: No direct antimicrobial data available. However, CNVs in the beta-defensin locus correlate with altered susceptibility to infections and chronic diseases (e.g., COPD) .
Immunomodulatory Functions

Beta-defensins activate dendritic cells and T cells via CCR6 receptors, bridging innate and adaptive immunity . For example:

  • BD37 : Its role in immune signaling remains uncharacterized but may overlap with other beta-defensins.

Expression Patterns and Regulation

  • Tissue Specificity: hBD-1 is abundant in the urogenital tract and kidneys . hBD-2 is upregulated in inflamed lung and skin epithelia .
  • Regulatory Mechanisms: Proinflammatory cytokines (e.g., TNF-α, IL-6) and pathogens upregulate hBD-2/hBD-3 . BD37’s regulatory pathways are unknown but may involve NF-κB or MAPK signaling, common to other beta-defensins .

Clinical and Pathological Relevance

  • Cancer : Elevated serum hBD-2 levels correlate with lung cancer progression .
  • COPD : High beta-defensin gene copy numbers (≥5) associate with increased COPD risk, likely due to excessive inflammation .
  • BD37: No direct clinical data exist, but its genomic CNVs may influence disease susceptibility, as seen in other beta-defensins .

Preparation Methods

Peptide Synthesis

Beta-defensin 37 is typically prepared by solid-phase peptide synthesis (SPPS), employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which is a standard method for synthesizing peptides with high purity and yield.

  • Resin and Initial Attachment : The synthesis starts by attaching the first amino acid to a solid support resin, commonly Wang resin, using the symmetric anhydride method. The attachment efficiency is monitored by the deprotection of the Fmoc group, and only resins with >90% attachment proceed to synthesis.

  • Amino Acid Coupling : Protected amino acids are coupled sequentially as esters. Double acylations are performed where necessary to ensure complete coupling. The process is automated using peptide synthesizers such as the ABI-431A.

  • Cleavage and Deprotection : After chain assembly, the peptide is cleaved from the resin using acid cleavage cocktails, typically trifluoroacetic acid (TFA) mixed with scavengers like anisole and cresol in a 1:0.1:0.1 volume ratio. The crude peptide is then precipitated using cold ether, washed, dried, dissolved in water, and lyophilized to a solid form.

Purification

Oxidative Folding and Disulfide Bond Formation

This compound contains multiple cysteine residues forming characteristic disulfide bridges critical for its structure and function.

  • Oxidation Conditions : The purified linear peptide is subjected to oxidative folding in a solution containing 30% dimethyl sulfoxide (DMSO) at room temperature for 16–18 hours to promote disulfide bond formation.

  • Disulfide Bond Formation Pathway : Studies on human beta-defensin 3 (a close homolog) show that disulfide bonds form sequentially. For example, the Cys23-Cys41 and Cys18-Cys33 disulfides form early, stabilizing β-hairpins, followed by the Cys11-Cys40 bridge that connects the β-sheet to the α-helix. This folding pathway ensures the correct tertiary structure essential for biological activity.

  • Monitoring Folding : The folding process is monitored by mass spectrometry (e.g., MALDI-TOF) and chromatographic methods to confirm the formation of the correct disulfide pattern and to detect intermediates.

Characterization

  • Mass Spectrometry : The purified and folded peptide is characterized by MALDI-TOF mass spectrometry to confirm the molecular weight and integrity of the peptide.

  • Structural Analysis : Crystallographic and spectroscopic studies, such as circular dichroism and NMR, are used to verify the correct folding and dimerization state, which is important as defensins often function as dimers or multimers with enhanced antimicrobial activity.

Expression and Processing (Alternative Biological Preparation)

While chemical synthesis is common, beta-defensins, including this compound, can also be prepared biologically:

  • Recombinant Expression : Beta-defensins can be expressed in bacterial or eukaryotic systems as pre-pro peptides. These undergo post-translational processing involving cleavage of signal peptides and pro-segments to yield the mature active peptide.

  • Multi-Step Processing : The synthesis involves a pre-defensin with a signal segment (~20 amino acids), a pro-segment, and the mature peptide. The signal peptide is rapidly cleaved, and the pro-segment helps maintain charge balance to reduce toxicity during intracellular transport. The mature peptide is then released by further cleavage.

  • Purification from Expression Systems : Following expression, the peptide is purified using chromatographic techniques similar to synthetic peptides.

Data Table: Summary of Preparation Steps for this compound

Step Description Key Reagents/Conditions Analytical Methods
Peptide Synthesis Solid-phase synthesis using Fmoc chemistry on Wang resin Fmoc-protected amino acids, ABI-431A synthesizer Fmoc deprotection monitoring
Cleavage and Deprotection Acid cleavage with TFA:anisole:cresol (1:0.1:0.1 v/v) TFA, anisole, cresol, cold ether precipitation RP-HPLC, MALDI-TOF
Purification Reverse-phase HPLC purification of crude peptide RP-HPLC columns HPLC chromatogram analysis
Oxidative Folding Disulfide bond formation in 30% DMSO at room temperature for 16-18 hours 30% DMSO Mass spectrometry, folding kinetics
Characterization Confirmation of correct mass and folding MALDI-TOF MS, NMR, CD spectroscopy Structural integrity verification
Recombinant Expression Expression of pre-pro peptide in cells, followed by enzymatic cleavage to mature peptide Expression vectors, host cells, proteases Protein purification assays

Research Findings on Preparation Impact

  • The correct formation of disulfide bonds is crucial for this compound’s antimicrobial and immunomodulatory functions. Misfolded peptides lack biological activity.

  • Dimerization or multimerization enhances the peptide’s membrane-disruptive and antimicrobial potency, indicating that preparation methods must preserve or promote these oligomeric states.

  • Synthetic peptides prepared by SPPS and folded oxidatively show comparable activity to naturally processed peptides, validating chemical synthesis as a reliable preparation method.

  • Recombinant expression allows for large-scale production but requires careful control of processing steps to ensure mature peptide formation and correct folding.

Q & A

Q. How can conflicting results in this compound’s immunomodulatory effects be systematically reviewed?

  • Systematic Review Protocol : Follow PRISMA guidelines to screen studies. Extract data into a standardized template (e.g., sample size, assay type, effect size). Use GRADE criteria to evaluate evidence quality and identify research gaps .

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